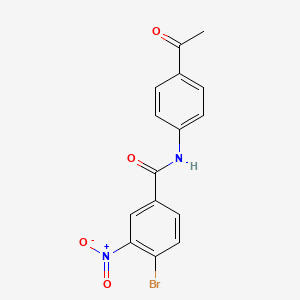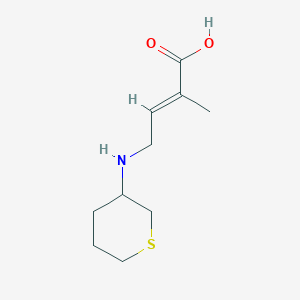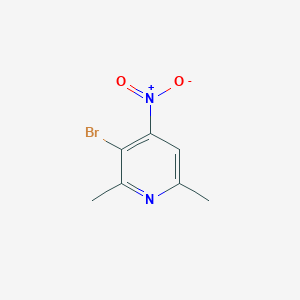
3-Bromo-2,6-dimethyl-4-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2,6-dimethyl-4-nitropyridine is an organic compound belonging to the class of nitropyridines It is characterized by a bromine atom at the third position, two methyl groups at the second and sixth positions, and a nitro group at the fourth position on the pyridine ring
Métodos De Preparación
The synthesis of 3-Bromo-2,6-dimethyl-4-nitropyridine typically involves several steps:
Starting Material: The synthesis begins with 2,6-dimethylpyridine.
Bromination: The bromination of 2,6-dimethylpyridine is carried out using bromine or a brominating agent to introduce the bromine atom at the third position.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
3-Bromo-2,6-dimethyl-4-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, leading to the formation of amino derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common reagents used in these reactions include bromine, nitric acid, sulfuric acid, hydrogen gas, and metal hydrides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Bromo-2,6-dimethyl-4-nitropyridine has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2,6-dimethyl-4-nitropyridine involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromine atom and methyl groups also influence the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
3-Bromo-2,6-dimethyl-4-nitropyridine can be compared with other nitropyridine derivatives such as:
2-Bromo-3-nitropyridine: Lacks the methyl groups, leading to different reactivity and applications.
4-Chloro-2,6-dimethyl-3-nitropyridine:
3-Nitropyridine: Absence of bromine and methyl groups results in distinct chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C7H7BrN2O2 |
|---|---|
Peso molecular |
231.05 g/mol |
Nombre IUPAC |
3-bromo-2,6-dimethyl-4-nitropyridine |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-3-6(10(11)12)7(8)5(2)9-4/h3H,1-2H3 |
Clave InChI |
YCNJKBGRAQTFFO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=N1)C)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


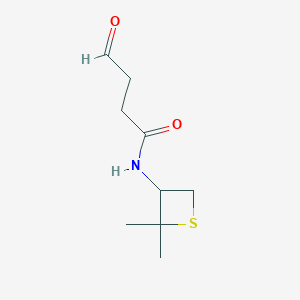
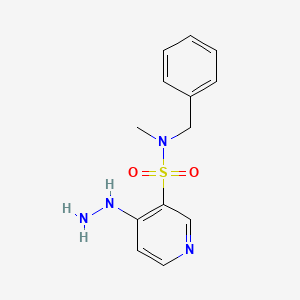
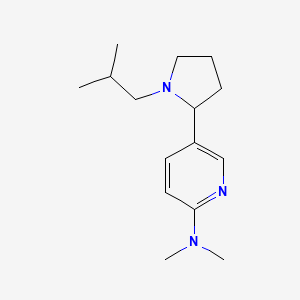
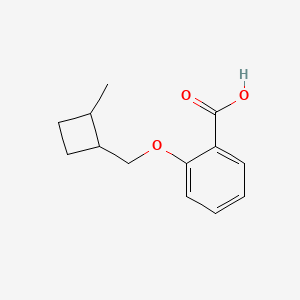
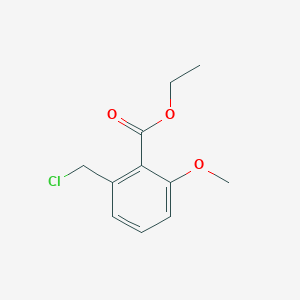
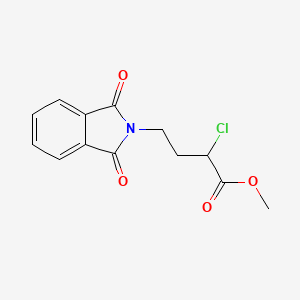

![6-Chloro-2-iodobenzo[d]thiazole](/img/structure/B15231385.png)
![4,6-dichloro-2,3-dimethyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B15231386.png)
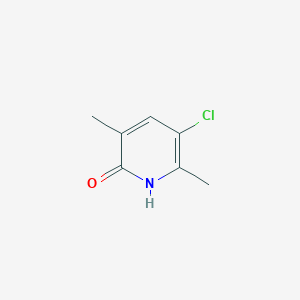
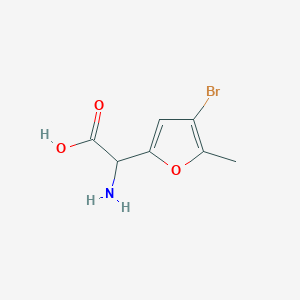
![Propyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15231406.png)
